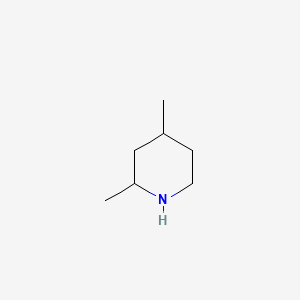

2,4-Dimethylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFODNIBQPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978604 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-19-0 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Stereoselective Synthesis of 2,4-Dimethylpiperidine Isomers

Foreword: The Architectural Significance of this compound Stereoisomers

The piperidine nucleus is a cornerstone of modern medicinal chemistry, embedded in a vast number of pharmaceuticals and bioactive natural products.[1] The spatial arrangement of substituents on this saturated heterocycle is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties. Among the vast family of substituted piperidines, this compound presents a deceptively simple yet stereochemically rich scaffold. Its two stereoisomers, cis-2,4-dimethylpiperidine and trans-2,4-dimethylpiperidine, offer distinct three-dimensional vectoral arrays for molecular elaboration. Mastering the synthesis of these individual stereoisomers is therefore a crucial capability for researchers in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of drug-like properties.

This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of this compound isomers. We will delve into the mechanistic underpinnings of the most reliable synthetic routes, provide field-tested experimental protocols, and offer insights into the characterization and separation of these valuable building blocks.

Understanding the Stereoisomers: Cis vs. Trans

This compound exists as two diastereomers: cis and trans. The relative stereochemistry is defined by the orientation of the two methyl groups relative to the plane of the piperidine ring.

-

cis-2,4-Dimethylpiperidine: Both methyl groups are on the same side of the ring. In its most stable chair conformation, one methyl group occupies an equatorial position while the other is forced into an axial position to relieve steric strain.

-

trans-2,4-Dimethylpiperidine: The methyl groups are on opposite sides of the ring. The thermodynamically most stable conformation allows both methyl groups to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. This makes the trans isomer the more stable of the two.

This difference in conformational stability is the thermodynamic driving force that can be exploited in isomer interconversion, as we will discuss.

Primary Synthetic Route: Catalytic Hydrogenation of 2,4-Lutidine

The most direct and industrially scalable approach to this compound is the catalytic hydrogenation of the readily available aromatic precursor, 2,4-lutidine (2,4-dimethylpyridine). This reaction typically proceeds with high diastereoselectivity, favoring the formation of the cis isomer under kinetic control.

The stereochemical outcome is dictated by the mechanism of hydrogenation on the catalyst surface. The pyridine ring adsorbs onto the catalyst, and hydrogen is delivered from the catalyst face to one face of the ring. This syn-addition of hydrogen generally leads to the formation of the cis-substituted piperidine.

The choice of catalyst and reaction conditions is paramount in maximizing the yield and diastereoselectivity of this transformation.

-

Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for this purpose.[2] Ruthenium-based catalysts, often supported on carbon or alumina, are also known to promote the cis-hydrogenation of substituted pyridines under mild conditions.[3] Palladium on carbon (Pd/C) can also be used, though it may sometimes lead to different isomer ratios or require more forcing conditions.[4]

-

Solvent and Acidity: The hydrogenation is often performed in acidic media, such as glacial acetic acid or in the presence of mineral acids like HCl.[2] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the aromatic ring more susceptible to reduction.

-

Pressure and Temperature: While some hydrogenations require high pressures and temperatures, the use of active catalysts like PtO₂ can often allow the reaction to proceed under milder conditions (e.g., room temperature and 50-70 bar H₂ pressure).[2]

The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocol: Synthesis of cis-2,4-Dimethylpiperidine

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Catalyst Pre-reduction (if using PtO₂): In a high-pressure hydrogenation vessel (e.g., a Parr reactor), add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~1-5 mol%).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Hydrogenation: Seal the vessel and flush with hydrogen gas. Pressurize the vessel with hydrogen to pre-reduce the PtO₂ to finely dispersed platinum black (this is often done in the presence of the substrate).

-

Substrate Addition: Add 2,4-lutidine to the vessel.

-

Reaction: Seal the vessel, flush again with hydrogen, and then pressurize to the desired pressure (e.g., 60 bar). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically after several hours).

-

Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Make the filtrate basic by carefully adding a concentrated solution of sodium hydroxide (NaOH) while cooling in an ice bath. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture of isomers by fractional distillation to separate the cis and trans isomers.

Accessing the trans Isomer: Base-Mediated Epimerization

Since direct hydrogenation of 2,4-lutidine primarily yields the cis isomer, a subsequent step is required to access the thermodynamically more stable trans isomer in high purity. This is achieved through a base-mediated epimerization process.[5]

The mechanism involves the deprotonation of the proton at one of the stereocenters (C2 or C4) by a strong base to form a planar carbanion or enolate-like intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the cis and trans isomers. Because the system is under thermodynamic control, the equilibrium will shift towards the formation of the more stable trans isomer, where both methyl groups can adopt equatorial positions.

Caption: Equilibrium process for the epimerization of this compound.

Strong bases such as potassium tert-butoxide (KOtBu) in a suitable solvent like tetrahydrofuran (THF) are typically used to facilitate this isomerization.[5]

Experimental Protocol: Epimerization to trans-2,4-Dimethylpiperidine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cis-2,4-dimethylpiperidine (or a cis-enriched mixture) in anhydrous THF.

-

Base Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of potassium tert-butoxide in THF dropwise.

-

Equilibration: Allow the reaction to stir at low temperature for a specified period (e.g., 2 hours) to allow the equilibrium to be established.

-

Quenching: Quench the reaction by adding a proton source, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture by chromatography or distillation to isolate the pure trans-2,4-dimethylpiperidine.

Asymmetric and Alternative Synthetic Approaches

While the hydrogenation-epimerization sequence is the most common, other methods have been developed for the synthesis of substituted piperidines, which can be adapted for this compound, especially when enantiopure forms are desired.

-

Diastereoselective Reduction: The reduction of substituted 1,2,3,6-tetrahydropyridines or dihydropyridines can be a powerful method.[6][7] The stereochemical outcome of the reduction of the remaining double bond is influenced by the existing stereocenter, often proceeding with high diastereoselectivity.

-

Asymmetric Synthesis: For accessing enantiomerically pure isomers, several strategies exist, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.[8][9] For instance, chiral bicyclic lactams derived from phenylglycinol can be alkylated and subsequently elaborated to form enantiopure substituted piperidines.[8]

These advanced methods offer precise stereochemical control but are typically more complex and less suited for large-scale synthesis compared to the hydrogenation of lutidine.

Data Summary and Isomer Characterization

Table 1: Comparison of Synthetic Strategies

| Method | Starting Material | Key Reagents | Typical Product | Diastereoselectivity | Advantages | Disadvantages |

| Catalytic Hydrogenation | 2,4-Lutidine | H₂, PtO₂, Acetic Acid | cis-2,4-Dimethylpiperidine | High for cis | Scalable, uses cheap starting material | Often requires high pressure, gives kinetic product |

| Base-Mediated Epimerization | cis-2,4-Dimethylpiperidine | KOtBu, THF | trans-2,4-Dimethylpiperidine | High for trans | Access to thermodynamic product, simple | Requires strong base, cryogenic conditions |

| Diastereoselective Reduction | Substituted Tetrahydropyridine | NaBH₄, H⁺ | cis or trans | High, substrate-dependent | High stereocontrol | Multi-step synthesis of precursor |

| Asymmetric Synthesis | Chiral Precursors | Chiral auxiliaries/catalysts | Enantiopure isomers | High enantioselectivity | Access to single enantiomers | Complex, multi-step, costly |

Characterization: Differentiating cis and trans Isomers by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key differences arise from the distinct chemical environments and spatial relationships of the protons in each isomer's preferred chair conformation.[10][11]

-

Proton NMR (¹H NMR):

-

Chemical Shifts: The chemical shifts of the protons on the carbons bearing the methyl groups (C2-H and C4-H) are different. In the trans isomer, both methyls are equatorial, and the attached axial protons will have different chemical shifts compared to the axial and equatorial protons in the cis isomer.

-

Coupling Constants (J-values): The coupling constant between adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the C2-H and C4-H signals, the relative stereochemistry can be unequivocally assigned. For the trans isomer, one would expect to see large axial-axial couplings for the C2 and C4 protons.

-

-

Carbon NMR (¹³C NMR):

-

The chemical shifts of the ring carbons and the methyl carbons will also differ between the two isomers due to stereoelectronic effects. The carbon of an axial methyl group is typically shielded (appears at a lower ppm value) compared to an equatorial methyl group.

-

Conclusion

The stereoselective synthesis of cis- and trans-2,4-dimethylpiperidine is a well-established process that provides access to valuable chiral building blocks for research and development. The workhorse method involves the kinetically controlled catalytic hydrogenation of 2,4-lutidine to afford the cis isomer, followed by a thermodynamically controlled base-mediated epimerization to furnish the more stable trans isomer. The careful selection of catalysts, reaction conditions, and purification methods allows for the isolation of each diastereomer in high purity. The unambiguous characterization of these isomers is readily achieved through NMR spectroscopy, which provides clear and distinct spectral signatures for each compound. This mastery over the synthesis and characterization of this compound stereoisomers empowers scientists to systematically investigate the impact of 3D structure on molecular function.

References

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PMR spectra and conformations of the cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones (Journal Article) | OSTI.GOV [osti.gov]

- 11. tutorchase.com [tutorchase.com]

cis/trans isomerization of 2,4-dimethylpiperidine

An In-Depth Technical Guide to the Cis/Trans Isomerization of 2,4-Dimethylpiperidine

Abstract

The piperidine scaffold is a cornerstone in modern pharmacology and materials science, with its stereochemical configuration profoundly influencing biological activity and material properties.[1] The this compound system serves as a classic model for understanding the principles of cis/trans isomerization and conformational dynamics in six-membered nitrogen heterocycles. This guide provides a comprehensive exploration of the structural, thermodynamic, and kinetic factors governing the isomerization of this compound. We will delve into the conformational analysis of both cis and trans isomers, the energetic landscapes that dictate their relative stabilities, and the primary mechanisms of interconversion. Furthermore, this document details the key experimental and computational methodologies employed by researchers to characterize and quantify these dynamic processes, offering field-proven insights for professionals in drug development and chemical research.

Foundational Stereochemistry and Conformational Analysis

The this compound molecule exists as two distinct diastereomers: cis and trans. The spatial arrangement of the two methyl groups relative to the plane of the piperidine ring defines these isomers and dictates their preferred three-dimensional structures.[2] Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] The interplay between steric hindrance and electronic effects within these chair forms determines the overall thermodynamic stability of each isomer.

The Energetics of Substituent Positions: A-Values

The preference for a substituent to occupy an equatorial position over a more sterically hindered axial position is quantified by its conformational free energy, or "A-value".[4] An axial substituent experiences destabilizing 1,3-diaxial interactions with other axial atoms. For a methyl group, this energetic penalty (the A-value) is approximately 1.74 kcal/mol (7.3 kJ/mol).[4] This value is fundamental to predicting the most stable conformation of substituted piperidines.

Conformational Analysis of cis-2,4-Dimethylpiperidine

The cis isomer has both methyl groups on the same face of the ring. It can exist as two rapidly interconverting chair conformers through a process known as ring inversion.

-

Conformer (a): Diequatorial (e,e) : Both the C2-methyl and C4-methyl groups occupy equatorial positions. This arrangement avoids any significant 1,3-diaxial interactions involving the methyl groups.

-

Conformer (b): Diaxial (a,a) : Following a ring flip, both methyl groups are forced into axial positions. This conformer is significantly destabilized by two sets of 1,3-diaxial interactions for each methyl group.

The large energetic penalty associated with the diaxial conformation renders the diequatorial conformer the overwhelmingly predominant and most stable form of cis-2,4-dimethylpiperidine.

Conformational Analysis of trans-2,4-Dimethylpiperidine

The trans isomer has its methyl groups on opposite faces of the ring. Its two chair conformers are energetically equivalent.

-

Conformer (c): Axial-Equatorial (a,e) : The C2-methyl group is axial, and the C4-methyl group is equatorial.

-

Conformer (d): Equatorial-Axial (e,a) : After a ring flip, the C2-methyl group becomes equatorial, and the C4-methyl group becomes axial.

Both conformers possess one axial and one equatorial methyl group. Therefore, they have a similar steric strain, each destabilized by one set of 1,3-diaxial interactions from the single axial methyl group.

Thermodynamic Stability: cis vs. trans

When comparing the most stable conformers of each isomer, the diequatorial cis isomer (Conformer a) is thermodynamically more stable than the axial-equatorial trans isomer (Conformers c/d). The cis isomer can adopt a conformation that places both bulky methyl groups in the sterically favored equatorial position, while the trans isomer is unable to avoid having one methyl group in a high-energy axial position.

| Isomer | Conformer | C2-Methyl Position | C4-Methyl Position | Key Steric Interactions | Relative Energy (Approx.) |

| cis | (a) | Equatorial | Equatorial | Gauche butane | 0 kcal/mol (Most Stable) |

| (b) | Axial | Axial | 2 x (1,3-diaxial CH₃/H) | > 3.5 kcal/mol | |

| trans | (c) | Axial | Equatorial | 1 x (1,3-diaxial CH₃/H) | ~1.74 kcal/mol |

| (d) | Equatorial | Axial | 1 x (1,3-diaxial CH₃/H) | ~1.74 kcal/mol |

Isomerization Dynamics: Pathways of Interconversion

The transformation between cis and trans isomers of this compound is not a spontaneous process under standard conditions. It involves surmounting significant energy barriers through distinct chemical processes. Understanding these pathways is crucial for controlling isomeric ratios in synthesis and for predicting molecular behavior.

-

Ring Inversion : This is a rapid conformational change where one chair form flips into the other.[5] This process interconverts conformers (e.g., diequatorial cis to diaxial cis) but does not change the absolute configuration from cis to trans. The energy barrier for ring inversion in piperidine is relatively low, around 10.4 kcal/mol, allowing for fast interconversion at room temperature.[3]

-

Epimerization : This is a chemical process that inverts the stereochemistry at one of the chiral centers (C2 or C4), thereby converting a cis isomer into a trans isomer, or vice versa. This process requires the breaking and reforming of a covalent bond and thus has a much higher activation energy than ring inversion. It typically requires a chemical catalyst, such as a strong base, to proceed.[2][6]

Caption: Energy landscape of this compound isomerization.

Experimental Workflows for Characterization

Elucidating the structure and dynamics of this compound isomers requires sophisticated analytical techniques. NMR spectroscopy and computational modeling are the primary tools used in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between stereoisomers and conformers in solution.

-

Causality of Chemical Shifts and Coupling Constants : The local electronic environment, which is highly dependent on the axial or equatorial position of a nucleus, dictates its chemical shift. Furthermore, the through-bond coupling (J-coupling) between adjacent protons is dependent on the dihedral angle between them. Large trans-diaxial couplings (J ≈ 10-13 Hz) are characteristic of protons in an axial-axial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions. This allows for the unambiguous assignment of substituent positions.[7]

-

Distinguishing cis and trans Isomers :

-

The cis isomer (diequatorial) will show NMR signals consistent with both methyl groups being in an equatorial environment. The ring protons will exhibit complex splitting patterns but will lack the characteristic large J-values for trans-diaxial couplings in certain key positions.

-

The trans isomer (axial-equatorial) will display two distinct sets of signals for the methyl groups, reflecting their different magnetic environments. The proton on the carbon bearing the axial methyl group will show small coupling constants to its neighbors.

-

Protocol: Variable Temperature (VT) NMR for Ring Inversion Barrier

This protocol outlines the procedure to measure the free energy of activation (ΔG‡) for the chair-chair ring inversion process.

-

Sample Preparation : Prepare a solution of the purified isomer (e.g., trans-2,4-dimethylpiperidine) in a suitable high-boiling and low-freezing solvent (e.g., toluene-d8).

-

Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis : Gradually lower the spectrometer's temperature in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Identify Coalescence : As the temperature decreases, the rate of ring inversion slows. Signals from the two interconverting conformers (e.g., trans-(a,e) and trans-(e,a)), which are averaged at room temperature, will broaden, separate, and eventually sharpen into two distinct sets of peaks. The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc).

-

Data Analysis : Use the Eyring equation to calculate the rate constant (k) at the coalescence temperature. The free energy of activation (ΔG‡) can then be calculated using the following formula: ΔG‡ = RTc [2.303 log(k_B * Tc / (h * k)) + 2.303 log(2)] where R is the gas constant, T_c is the coalescence temperature in Kelvin, k_B is the Boltzmann constant, and h is Planck's constant.

Computational Chemistry

Theoretical calculations provide invaluable insights into the geometries, energies, and vibrational frequencies of different isomers and the transition states that connect them.[8][9]

-

Causality in Method Selection : Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), offer a robust balance of computational cost and accuracy for predicting the relative stabilities of conformers.[8] For higher accuracy, especially for transition state energies, more sophisticated ab initio methods like MP2 or coupled-cluster theory may be employed.

Workflow: Computational Analysis of Isomer Stability

Caption: Workflow for computational stability analysis.

Synthetic Control and Interconversion

In a laboratory or industrial setting, controlling the isomeric ratio is paramount. Synthetic strategies often exploit kinetic or thermodynamic control to favor one isomer over the other.

Diastereoselective Synthesis

The catalytic hydrogenation of a corresponding 2,4-dimethylpyridine precursor is a common route to synthesize this compound. This reaction often proceeds via syn-addition of hydrogen to the face of the ring complexed to the catalyst surface, leading preferentially to the cis isomer as the kinetic product.[7][6]

Protocol: Base-Mediated Epimerization for Thermodynamic Control

This procedure can be used to convert a kinetically favored mixture, often rich in the less stable trans isomer (in cases with different substitution patterns) or a non-equilibrated mixture, to a mixture dictated by thermodynamic stability, which for this compound would heavily favor the cis isomer.

-

Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting mixture of this compound isomers in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Base Addition : Cool the solution to an appropriate temperature (e.g., -78 °C to 0 °C). Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The base deprotonates the carbon adjacent to the nitrogen, forming a planar enolate or a related intermediate.[2][6]

-

Equilibration : Allow the reaction to stir for a period of time (e.g., 2-24 hours) to allow the system to reach thermodynamic equilibrium.

-

Quenching : Carefully quench the reaction by adding a proton source, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Reprotonation of the intermediate from the less sterically hindered face will occur.

-

Workup and Analysis : Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Analyze the resulting isomeric ratio using NMR spectroscopy or gas chromatography (GC) to confirm the shift towards the more stable cis isomer.

Conclusion

The is a multifaceted topic governed by the fundamental principles of stereochemistry and reaction dynamics. The cis isomer is demonstrably more stable due to its ability to adopt a diequatorial chair conformation, minimizing steric strain. Interconversion between isomers requires a chemical transformation (epimerization) with a high activation barrier, distinct from the rapid, low-energy process of conformational ring inversion. A synergistic application of high-resolution NMR spectroscopy and computational chemistry provides the necessary tools to fully characterize the structure, stability, and dynamic behavior of these isomers. The insights and protocols detailed in this guide offer a robust framework for researchers and drug development professionals to understand, control, and utilize the stereochemical diversity of substituted piperidine systems.

References

-

National Center for Biotechnology Information (2024). Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate. PubChem. Retrieved from [Link]

-

Ward, J. D., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Retrieved from [Link]

-

Ward, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Retrieved from [Link]

-

Ward, J. D., et al. (2022). 5. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wiese, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. PubMed. Retrieved from [Link]

-

Ward, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

-

Wikipedia contributors. (2023). A value. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (2024). Piperidine. Wikipedia. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2007). Thermochemical properties of three piperidine derivatives. Semantic Scholar. Retrieved from [Link]

-

Chegg. (2020). Solved H trans-2,3-dimethylpiperidine The structure of. Chegg.com. Retrieved from [Link]

-

Jorgensen, W. L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. Retrieved from [Link]

-

Shishkin, V. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health. Retrieved from [Link]

-

Scribd. (n.d.). Pyramidal Inversion in Heterocycles. Scribd. Retrieved from [Link]

-

Duquet, D., et al. (2010). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. Retrieved from [Link]

-

Transtutors. (2021). (a) The signals for the benzylic hydrogens in the 1H NMR spectra.... Transtutors. Retrieved from [Link]

-

Amato, G., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. Retrieved from [Link]

-

Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed. Retrieved from [Link]

-

Filo. (2025). (a) The signals for the benzylic hydrogens in the { }^{1} \mathrm{H} NMR ... Filo. Retrieved from [Link]

-

Chemmunity. (2023). Labeling Chair Conformations as Cis or Trans and Identifying the Most Stable Conformation. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dimethyl-piperidine. NIST WebBook. Retrieved from [Link]

-

Oki, M. (2025). Analysis of ring inversion of dihydrodibenzothiepines caged within a rigid framework. ChemRxiv. Retrieved from [Link]

-

Wang, H., et al. (2024). Computational studies of the isomerization mechanism of azobenzene and its derivatives. Semantic Scholar. Retrieved from [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. OpenStax. Retrieved from [Link]

-

Khan Academy. (n.d.). Disubstituted cyclohexane. Khan Academy. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2,4-dimethylpiperidine NMR spectral analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,4-Dimethylpiperidine

Foreword: The Logic of Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for elucidating the three-dimensional structure of organic molecules in solution. For cyclic systems like this compound, NMR transcends simple atom connectivity mapping; it becomes a powerful probe into stereochemistry and dynamic conformational equilibria. This guide eschews a simple recitation of data. Instead, it provides a logical framework for predicting, acquiring, and interpreting the NMR spectra of the cis and trans isomers of this compound. We will explore the causal relationships between molecular geometry and spectral output, empowering researchers to not only identify these isomers but to understand them on a deeper conformational level.

Section 1: Stereoisomerism and Conformational Dynamics in this compound

This compound exists as two diastereomers: cis and trans. The relative orientation of the two methyl groups dictates the molecule's preferred three-dimensional shape, which is almost exclusively a chair conformation to minimize torsional strain. The interplay between the nitrogen lone pair and the methyl substituents governs the conformational equilibrium of the ring.

-

cis-2,4-Dimethylpiperidine : In its most stable chair conformation, one methyl group must be axial (ax) and the other equatorial (eq) to achieve a cis-1,3 relationship between the C4-methyl and the nitrogen lone pair, and a cis-1,2 relationship between the C2-methyl and the nitrogen. The ring can flip, exchanging the axial and equatorial positions, but the diequatorial conformation of the methyl groups is heavily favored to minimize steric strain.

-

trans-2,4-Dimethylpiperidine : The lowest energy conformation for the trans isomer places both methyl groups in equatorial positions (diequatorial), significantly reducing steric hindrance and 1,3-diaxial interactions. This conformation is therefore highly favored.

Understanding these conformational preferences is the bedrock of spectral interpretation, as the distinction between axial and equatorial protons and carbons is paramount.

Caption: Favored chair conformations of cis- and trans-2,4-dimethylpiperidine.

Section 2: Foundational NMR Principles for Piperidine Ring Systems

Two fundamental NMR parameters allow for the detailed analysis of piperidine conformations: chemical shift (δ) and scalar coupling constants (J).

-

Chemical Shift (δ) : The chemical shift of a nucleus is highly sensitive to its electronic environment. In a piperidine chair, axial protons are shielded by the C-C bonds and typically resonate at a higher field (lower ppm) than their equatorial counterparts.[1] Protons on carbons adjacent to the nitrogen atom (C2, C6) are deshielded and appear further downfield.

-

Vicinal Coupling Constants (³JHH) : The magnitude of the coupling constant between protons on adjacent carbons depends on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[2] This is the most powerful tool for differentiating stereoisomers.

-

Axial-Axial (³Jax,ax) : Dihedral angle ≈ 180°. This results in strong orbital overlap and a large coupling constant, typically 10–13 Hz .[3][4]

-

Axial-Equatorial (³Jax,eq) : Dihedral angle ≈ 60°. This leads to a smaller coupling constant, typically 2–5 Hz .[3]

-

Equatorial-Equatorial (³Jeq,eq) : Dihedral angle ≈ 60°. This also results in a small coupling constant, typically 2–5 Hz .[4]

-

The presence of large (10-13 Hz) couplings is a definitive marker for diaxial proton relationships.

Section 3: Predicted ¹H NMR Spectral Analysis

While fully assigned public spectra for both isomers are sparse, we can predict the spectra based on the conformational principles discussed above. The key differentiators will be the chemical shifts and, most critically, the coupling patterns of the ring protons.

For the trans isomer (diequatorial methyls):

-

The protons at C2 and C4 (H2 and H4) are both axial.

-

H2 will be coupled to two axial protons (one at C3 and one at C6) and two equatorial protons. We expect to see large ³Jax,ax couplings.

-

H4 will be coupled to two axial protons (at C3 and C5) and two equatorial protons, also showing large ³Jax,ax couplings.

For the cis isomer (assuming a diequatorial conformation for the methyl groups):

-

The protons at C2 and C4 will have different orientations (one axial, one equatorial, depending on the ring flip).

-

The coupling patterns will be more complex, with a mixture of large and small J-values, but a clear pattern of multiple large diaxial couplings like in the trans isomer would be less likely or absent for some protons.

The following table summarizes the predicted chemical shifts and multiplicities.

| Proton Assignment | Predicted δ (ppm) trans-isomer | Predicted Multiplicity trans-isomer | Predicted δ (ppm) cis-isomer | Predicted Multiplicity cis-isomer | Rationale for Differentiation |

| H2 | ~2.8 - 3.1 | m (multiplet) | ~2.7 - 3.0 | m | The axial H2 in the trans isomer will exhibit at least one large ³Jax,ax coupling constant (~10-13 Hz) to an axial proton on C3. This is a key diagnostic signal. |

| H4 | ~1.5 - 1.8 | m | ~1.4 - 1.7 | m | Similar to H2, the axial H4 in the trans isomer will show large diaxial couplings to protons on C3 and C5. |

| H3, H5, H6 (ring CH₂) | ~1.0 - 1.9 | Overlapping multiplets | ~1.0 - 1.9 | Overlapping multiplets | These signals are often complex and overlapping. 2D NMR is required for unambiguous assignment. The key is to find the protons coupled to H2 and H4. |

| C2-CH₃ | ~1.0 - 1.2 | d, J ≈ 6-7 Hz | ~1.0 - 1.2 | d, J ≈ 6-7 Hz | The chemical shift is sensitive to its axial/equatorial position. The equatorial methyl in the trans isomer may be slightly downfield. |

| C4-CH₃ | ~0.8 - 1.0 | d, J ≈ 6-7 Hz | ~0.8 - 1.0 | d, J ≈ 6-7 Hz | The equatorial C4-methyl in the trans isomer is expected to be at a higher field (more shielded) than the C2-methyl. |

| N-H | ~1.5 - 2.5 | br s | ~1.5 - 2.5 | br s | Broad signal, position is concentration and solvent dependent. |

Note: Predicted values are based on typical ranges for substituted piperidines and may vary with solvent and concentration.[5][6]

Section 4: Predicted ¹³C NMR Spectral Analysis

¹³C NMR provides complementary information. The key principle for differentiating the isomers is the gamma-gauche effect . An axial substituent will shield the gamma (C-3) carbon, causing it to shift upfield (to a lower ppm value) compared to a case where the substituent is equatorial.[7]

For the trans isomer (diequatorial methyls):

-

No axial methyl groups are present. We expect "standard" chemical shifts.

For the cis isomer:

-

In any populated conformation, one methyl group will likely be axial. This will cause significant shielding (upfield shift) of the gamma carbons. For an axial C2-methyl, C4 and C6 would be shielded. For an axial C4-methyl, C2 and C6 would be shielded. This shielding is a powerful diagnostic tool.

| Carbon Assignment | Predicted δ (ppm) trans-isomer | Predicted δ (ppm) cis-isomer | Rationale for Differentiation |

| C2 | ~55 - 60 | ~52 - 57 | Shielded in the cis isomer if the C4-methyl is axial. |

| C4 | ~35 - 40 | ~32 - 37 | Shielded in the cis isomer if the C2-methyl is axial. |

| C6 | ~50 - 55 | ~47 - 52 | Shielded in the cis isomer due to the presence of either axial methyl group. This is a strong indicator. |

| C3 | ~30 - 35 | ~30 - 35 | Less affected directly by the methyl groups' relative stereochemistry. |

| C5 | ~25 - 30 | ~25 - 30 | Less affected. |

| C2-CH₃ | ~20 - 24 | ~18 - 22 | Equatorial methyls are typically slightly downfield of axial ones. |

| C4-CH₃ | ~20 - 24 | ~18 - 22 | The axial methyl in the cis isomer would be significantly shielded. |

Note: Predicted values are based on typical ranges for substituted piperidines and cyclohexanes.[7][8][9]

Section 5: A Self-Validating Workflow with 2D NMR

While 1D spectra provide the initial clues, a definitive structural assignment requires a suite of 2D NMR experiments. This multi-faceted approach creates a self-validating system where each experiment confirms the hypotheses derived from the others.

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[10] It is the primary tool for tracing the proton connectivity around the piperidine ring. For example, starting from the well-defined H2 proton signal, one can identify its correlations to the C2-methyl and the H3 protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon it is directly attached to.[10] It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, it will definitively show which carbon signal corresponds to the H2 proton, which corresponds to the C4-methyl protons, etc.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple (2-3) bonds. It is crucial for piecing together the carbon skeleton and confirming substituent placement. For example, the protons of the C2-methyl group should show a correlation to both C2 and C3, confirming their position.

Caption: A self-validating workflow for complete NMR-based structure elucidation.

Section 6: Experimental Protocols

Accuracy in NMR spectroscopy begins with meticulous sample preparation and data acquisition. The following protocols are designed to yield high-quality, unambiguous data.

Protocol 1: NMR Sample Preparation

The causality here is simple: a well-prepared sample leads to sharp, well-resolved signals, which are essential for accurate coupling constant measurements.

-

Material : Use 5-15 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Chloroform-d (CDCl₃) is a standard choice for small organic molecules. Ensure the solvent is from a fresh, sealed ampoule to minimize water contamination.

-

Dissolution : Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a small, clean vial. Ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard : For precise chemical shift calibration, use tetramethylsilane (TMS) as an internal standard (0 ppm).[11] Add one drop of TMS to the solvent before preparing the sample.

-

Transfer : Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent).

-

Homogenization : Cap the tube and invert it several times to ensure the solution is homogeneous.

Protocol 2: 1D and 2D NMR Data Acquisition

These parameters are starting points for a modern 400-600 MHz spectrometer. The goal is to achieve sufficient resolution to measure coupling constants accurately and sufficient sensitivity for ¹³C and 2D experiments.

1. 1D ¹H Acquisition:

-

Experiment : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width : ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time (aq) : 3-4 seconds. This is critical for achieving high digital resolution.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : 8-16 scans.

-

Processing : Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without sacrificing too much resolution.

2. 1D ¹³C{¹H} Acquisition:

-

Experiment : Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time (aq) : 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans (ns) : 1024 or more, depending on concentration. This may require 30-60 minutes of acquisition time.

3. 2D COSY Acquisition:

-

Experiment : Gradient-selected COSY (e.g., 'cosygpmfph').

-

Data Points : 2048 (F2) x 256 (F1).

-

Number of Scans (ns) : 2-4 per increment.

4. 2D HSQC Acquisition:

-

Experiment : Gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses (e.g., 'hsqcedetgpsisp2.3').

-

Data Points : 2048 (F2) x 256 (F1).

-

Number of Scans (ns) : 2-8 per increment.

-

¹JCH Coupling : Set to an average of 145 Hz.

5. 2D HMBC Acquisition:

-

Experiment : Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Data Points : 2048 (F2) x 256 (F1).

-

Number of Scans (ns) : 4-16 per increment.

-

Long-Range Coupling Delay : Optimized for a long-range J-coupling of 8 Hz.

Conclusion

The structural elucidation of the cis and trans isomers of this compound is a quintessential NMR problem that relies on a deep understanding of molecular conformation. By systematically analyzing chemical shifts, multiplicities, and, most importantly, vicinal proton-proton coupling constants, one can unambiguously differentiate the two diastereomers. The true power of modern NMR, however, lies in the synergistic use of 2D techniques like COSY, HSQC, and HMBC. This multi-experimental approach creates a robust, self-validating dataset that transforms spectral interpretation from a puzzle into a logical deduction, providing drug development professionals and researchers with unshakable confidence in their structural assignments.

References

-

Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (n.d.). ¹H NMR ³J coupling constants and NOE enhancements. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Thangamani, A., et al. (2009). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2003). Calculated and experimental ¹³C NMR chemical shifts. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, D₂O, predicted) (HMDB0246362). Retrieved from [Link]

-

Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe₂O₃@DA Core–Shell Hollow Spheres. The Royal Society of Chemistry. Retrieved from [Link]

-

Transtutors. (2021). (a) The signals for the benzylic hydrogens in the ¹H NMR spectra... Retrieved from [Link]

-

University of Wisconsin. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-2,5-Dimethyl-piperidine - Optional[¹³C NMR]. Retrieved from [Link]

-

Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound, CIS-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethylpiperidine, trans-. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

Domling, A., et al. (2020). NMR free ligand conformations and atomic resolution dynamics. Recent. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethylpyrrole - Optional[¹H NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed ¹³C Shielding and Deshielding Magnitude (ppm)* in N-nitrosopiperidin-4-ones 1-4. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ¹³C NMR chemical shifts (d in ppm) and coupling constants (J in Hz). Retrieved from [Link]

-

Chad's Prep. (2018). 15.5a The Chemical Shift in C¹³ and Proton NMR. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. PubMed Central. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. rubingroup.org [rubingroup.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,4-Dimethylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethylpiperidine, a saturated heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. This document delves into its stereochemistry, spectroscopic characterization, synthesis, and applications, with a particular focus on its role as a valuable scaffold in drug discovery.

Molecular Structure and Stereoisomerism

This compound possesses a piperidine ring substituted with two methyl groups at the 2 and 4 positions. This substitution gives rise to stereoisomerism, with the molecule existing as two distinct diastereomers: cis-2,4-dimethylpiperidine and trans-2,4-dimethylpiperidine. Each of these diastereomers is chiral and exists as a pair of enantiomers.

The spatial arrangement of the methyl groups significantly influences the molecule's conformation and, consequently, its physical and chemical properties, as well as its biological activity. The cis isomer has both methyl groups on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides.

The conformational flexibility of the piperidine ring allows it to adopt various conformations, with the chair conformation being the most stable. In the cis isomer, the thermodynamically more stable conformation is the one where both methyl groups occupy equatorial positions to minimize steric hindrance. In the trans isomer, one methyl group must be in an axial position while the other is equatorial.

Diagram: Stereoisomers of this compound

Caption: The cis and trans diastereomers of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by its isomeric form. While data for the separated isomers is scarce, the properties of the isomer mixture are documented.

| Property | Value (Isomer Mixture) | Reference |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| CAS Number | 6287-19-0 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong amine-like | [2] |

| Boiling Point | 138-140 °C | [3] |

| Solubility | Soluble in water and organic solvents. | [2] |

Note: The boiling point is for the mixture of isomers. The individual boiling points of the cis and trans isomers are expected to be very close, making their separation by fractional distillation challenging. The pKa of dimethylpiperidines is generally in the range of 10-11, consistent with secondary amines.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans isomers of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the diastereomers due to the different chemical environments of the protons and carbons in each isomer.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons, particularly those at the C2 and C4 positions, will differ significantly between the cis and trans isomers. The relative stereochemistry can often be determined by analyzing the coupling constants, which are dependent on the dihedral angles between adjacent protons.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring and the methyl groups will also be distinct for each isomer due to steric effects.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for a secondary amine and an aliphatic hydrocarbon. Key expected absorptions include:

-

N-H Stretch: A weak to medium absorption in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Strong absorptions in the region of 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the methyl and methylene groups.

-

N-H Bend: A medium absorption in the region of 1590-1650 cm⁻¹.

While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 113. Common fragmentation pathways for cyclic amines include the loss of a methyl group ([M-15]⁺) and cleavage of the ring.

Synthesis and Purification

The most common method for the synthesis of this compound is the catalytic hydrogenation of 2,4-dimethylpyridine (2,4-lutidine).

Diagram: Synthesis of this compound

Caption: General workflow for the synthesis and separation of this compound isomers.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of 2,4-Lutidine

This protocol outlines a general procedure for the synthesis of this compound. The specific conditions, such as catalyst, solvent, temperature, and pressure, can be optimized to influence the diastereoselectivity of the reaction.

-

Catalyst Preparation: In a suitable high-pressure reactor, add the catalyst (e.g., platinum(IV) oxide or palladium on carbon).

-

Reaction Setup: Add the solvent (e.g., ethanol or acetic acid) and 2,4-dimethylpyridine to the reactor.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure and heat to the appropriate temperature. Maintain the reaction under vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is a mixture of cis- and trans-2,4-dimethylpiperidine.

Separation of Diastereomers

The separation of the cis and trans diastereomers of this compound can be achieved by column chromatography on silica gel. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically employed.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted piperidines, such as this compound, are valuable building blocks for the synthesis of novel therapeutic agents.

5.1. Fragment-Based Drug Discovery (FBDD)

The three-dimensional (3D) nature of the this compound scaffold makes it an attractive fragment for use in FBDD. The defined stereochemistry of the cis and trans isomers allows for the exploration of chemical space in a more precise manner, leading to the development of more potent and selective drug candidates.

5.2. Structure-Activity Relationship (SAR) Studies

The rigid, yet conformationally defined, nature of the this compound ring system is advantageous for SAR studies. By incorporating this scaffold into a drug candidate, medicinal chemists can probe the importance of the spatial orientation of substituents for biological activity. The differential biological effects of the cis and trans isomers can provide valuable insights into the binding mode of a molecule with its target.

While a specific marketed drug containing the this compound moiety is not readily identifiable, its utility as a synthetic intermediate in the preparation of biologically active compounds is well-established in the scientific literature.[2]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling the vapors, which can cause respiratory irritation.[4]

-

Skin and Eye Contact: The compound is expected to be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water.[4]

-

Flammability: Dimethylpiperidines are generally flammable liquids.[4] Store away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its stereoisomeric nature provides a platform for the development of novel, three-dimensional molecular architectures for drug discovery. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthesis is crucial for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2,4-Dimethyl-piperidine. National Institute of Standards and Technology. [Link]

- Jubilant Ingrevia Limited. (2021).

-

NIST Chemistry WebBook. 2,4-Dimethyl-piperidine. [Link]

-

Wikipedia. 2,6-Dimethylpiperidine. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

A Technical Guide to the Synthesis of 2,4-Dimethylpiperidine from 2,4-Lutidine: Catalytic Hydrogenation, Stereochemical Considerations, and Purification Strategies

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of pharmaceutical agents. The specific substitution pattern and stereochemistry of these heterocycles are critical determinants of their pharmacological activity. This guide provides an in-depth technical overview of a robust and scalable method for synthesizing 2,4-dimethylpiperidine, a valuable building block, through the catalytic hydrogenation of the readily available precursor, 2,4-lutidine (2,4-dimethylpyridine). We will explore the fundamental principles of pyridine ring reduction, delve into the critical factors governing the stereochemical outcome (cis/trans isomerism), and present validated protocols for synthesis, purification, and isomer separation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.

The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its disubstituted, saturated heterocyclic structure provides a three-dimensional framework that can be crucial for achieving high-affinity interactions with biological targets. The choice of 2,4-lutidine as a starting material is strategic; it is an inexpensive, industrially produced commodity, often derived from coal tar.[2] The conversion of this flat, aromatic precursor into a chiral, three-dimensional piperidine ring represents a significant value-add transformation.[3]

Core Principles: Catalytic Hydrogenation of the Pyridine Ring

The aromaticity of the pyridine ring makes it relatively resistant to reduction. Consequently, catalytic hydrogenation is the most effective industrial and laboratory method, requiring a catalyst to lower the high activation energy of the reaction.[4]

Mechanism and the Role of the Catalyst

The process is a form of heterogeneous catalysis, where the reaction occurs on the surface of a solid metal catalyst.[4] The generally accepted mechanism involves several key steps:

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.

-

Substrate Adsorption: The 2,4-lutidine molecule adsorbs onto the catalyst surface, typically through an interaction with the π-system of the aromatic ring.

-

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the aromatic ring, breaking the double bonds and leading to a saturated piperidine ring.

-

Product Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

The choice of catalyst is paramount. Noble metals like platinum, rhodium, palladium, and ruthenium are highly effective.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is particularly noteworthy. In the presence of hydrogen, PtO₂ is reduced in situ to finely divided platinum metal (platinum black), which is the active catalytic species.[4][5]

Stereochemical Causality: The Genesis of Cis and Trans Isomers

The hydrogenation of 2,4-lutidine necessarily produces two diastereomers: cis-2,4-dimethylpiperidine and trans-2,4-dimethylpiperidine. The ratio of these isomers is not random; it is a direct consequence of the reaction conditions and the chosen catalytic system, which dictates the stereochemical pathway of the hydrogen addition.

Hydrogenation using Adams' catalyst (PtO₂) in an acidic solvent like glacial acetic acid is known to favor the formation of cis-piperidine derivatives.[1] This preference is attributed to the mechanism of hydrogen delivery. The pyridine nitrogen is protonated in the acidic medium, and the resulting pyridinium ion adsorbs onto the catalyst surface. The hydrogen atoms are then delivered from the catalyst surface to one face of the ring, a process known as syn-addition, leading preferentially to the cis isomer.[4] While specific data for 2,4-lutidine is sparse in readily available literature, a study on the hydrogenation of 3,5-lutidine using a ruthenium catalyst reported a cis to trans product ratio of approximately 81:18, highlighting the significant stereoselectivity that can be achieved.[6]

A Validated Experimental Workflow

The following section outlines a comprehensive, self-validating protocol for the synthesis and purification of this compound.

Overall Synthesis Workflow

The process can be visualized as a multi-stage workflow, from the initial reaction to the separation of the final, purified isomers.

Protocol: Catalytic Hydrogenation using PtO₂

This protocol is based on established methods for hydrogenating substituted pyridines under acidic conditions.[1]

Materials:

-

2,4-Lutidine (10.7 g, 100 mmol)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 250 mg)

-

Glacial Acetic Acid (100 mL)

-

Hydrogen gas (high purity)

-

Sodium hydroxide (NaOH), 10 M aqueous solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar and pressure gauge.

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reactor Charging: In the stainless-steel vessel of the high-pressure autoclave, dissolve 10.7 g (100 mmol) of 2,4-lutidine in 100 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 250 mg of PtO₂ catalyst to the solution. Causality Note: Acetic acid serves as both the solvent and the proton source to form the pyridinium ion, which enhances the rate of hydrogenation.[1]

-

Hydrogenation: Seal the autoclave securely. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic, and slight warming may be observed. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 6-8 hours, once hydrogen uptake ceases.

-

Depressurization and Filtration: Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood. Purge the vessel with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the catalyst pad with a small amount of acetic acid to ensure complete recovery of the product.

-

Work-up: Transfer the filtrate to a round-bottom flask and carefully neutralize the acetic acid by slowly adding 10 M NaOH solution in an ice bath until the pH is >10. Safety Note: This is a highly exothermic reaction.

-

Isolation: Concentrate the neutralized mixture on a rotary evaporator to remove the bulk of the water and acetic acid salts. Extract the resulting aqueous slurry three times with dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

Purification and Isomer Separation: The Critical Finishing Steps

The crude product contains the desired diastereomers, potentially some unreacted 2,4-lutidine, and trace impurities. A two-step purification process is required.

Step 1: Removal of Unreacted Starting Material

Fractional distillation is effective for separating the this compound product (boiling point ~143-145 °C) from any residual 2,4-lutidine (boiling point ~159 °C).

Step 2: Separation of Cis and Trans Diastereomers

Separating diastereomers can be challenging due to their similar physical properties. Fractional crystallization of their salts is a classic and effective method.[7]

Conceptual Protocol for Isomer Separation:

-

Salt Formation: Dissolve the purified mixture of isomers in a suitable solvent like methanol or ethanol.

-

Acidification: Slowly add a solution of hydrochloric acid in ethanol until the mixture is acidic, forming the dihydrochloride salts of the piperidines.

-

Fractional Crystallization: The diastereomeric salts will have different solubilities. One isomer's salt (often the more symmetrical trans isomer) will be less soluble and will preferentially crystallize out of the solution upon cooling or slow evaporation.[7]

-

Isolation: The crystallized salt is isolated by filtration, yielding an enriched sample of one diastereomer. The other diastereomer remains enriched in the filtrate.

-

Liberation of Free Base: The separated salt can be dissolved in water and treated with a strong base (e.g., NaOH) to regenerate the free amine, which is then extracted with an organic solvent.

Data Summary and Characterization

The success of the synthesis is contingent on careful control of reaction parameters. The following table summarizes typical conditions for pyridine hydrogenation.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Typical Outcome | Reference |

| PtO₂ | Glacial Acetic Acid | 50-70 bar | Room Temp. | High conversion, favors cis isomer | [1] |

| Rh₂O₃ | Trifluoroethanol (TFE) | 5 bar | 40 °C | High conversion under mild conditions | [3] |

| Rh on Carbon | Ethanol/Water | 1-4 atm | Room Temp. | Effective for various substituted pyridines | [8] |

| Ru on Carbon | Water | 30-60 bar | 180-220 °C | High conversion, reported high cis selectivity for 3,5-lutidine | [6] |

Characterization: The final products should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the diastereomeric ratio by integrating characteristic signals.

-

GC-MS: To assess purity and confirm the molecular weight.

Conclusion

The synthesis of this compound from 2,4-lutidine via catalytic hydrogenation is a powerful and versatile method. As demonstrated, the choice of catalyst and solvent system, particularly the use of PtO₂ in acidic media, provides a reliable route with predictable, though not exclusive, stereochemical control favoring the cis isomer. The protocols outlined herein provide a complete, validated pathway from a common starting material to separated, high-purity diastereomers suitable for advanced applications in drug discovery and development. Mastery of these techniques enables chemists to efficiently access the valuable three-dimensional chemical space offered by substituted piperidines.

References

-

Stoddart, F., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

-

Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

-

Wikipedia. (n.d.). Adams' catalyst. [Link]

- Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.

-

Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2,4-Lutidine.

-

Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Page loading... [guidechem.com]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 6. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]

- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

reaction mechanism of 2,4-dimethylpiperidine formation

An In-depth Technical Guide to the Formation of 2,4-Dimethylpiperidine: Mechanisms, Protocols, and Stereochemical Considerations

Introduction

The piperidine scaffold is a ubiquitous motif in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for molecular design. Within this class, substituted piperidines such as this compound serve as crucial chiral building blocks for more complex active pharmaceutical ingredients.[4] The spatial arrangement of the methyl groups gives rise to cis and trans diastereomers, each offering a unique stereochemical profile that can significantly influence pharmacological activity.

The most industrially scalable and widely employed method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 2,4-dimethylpyridine, also known as 2,4-lutidine.[5] This guide provides a detailed examination of the reaction mechanism, explores the factors governing stereochemical outcomes, presents a comprehensive experimental protocol, and briefly discusses alternative synthetic strategies.

Core Reaction Mechanism: Catalytic Hydrogenation of 2,4-Dimethylpyridine

The conversion of the planar, aromatic 2,4-lutidine ring to the puckered, saturated this compound ring is a reduction reaction. It involves the addition of three equivalents of molecular hydrogen (H₂) across the carbon-nitrogen and carbon-carbon double bonds of the pyridine ring, a process that is thermodynamically favorable but possesses a significant activation barrier due to the loss of aromaticity.[1][5] This barrier is overcome through the use of a metal catalyst.

The Role of Heterogeneous Catalysts